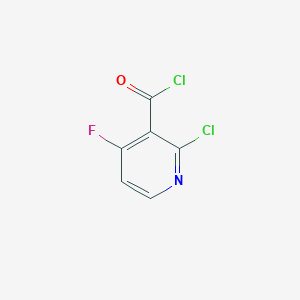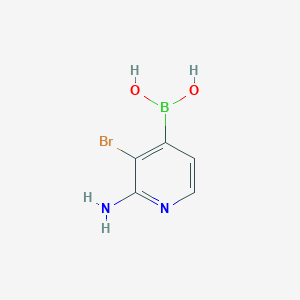
(2-Amino-3-bromopyridin-4-yl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-bromopyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an amino group and a bromine atom. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-bromopyridin-4-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of (2-Amino-3-bromopyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (2-Amino-3-bromopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-3-bromopyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Amino-3-bromopyridin-4-yl)boronic acid involves its ability to form stable covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to active sites of enzymes, blocking their activity . Additionally, the amino and bromine substituents on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, further influencing the compound’s interactions with biological targets .
Comparación Con Compuestos Similares
- (2-Amino-3-chloropyridin-4-yl)boronic acid
- (2-Amino-3-fluoropyridin-4-yl)boronic acid
- (2-Amino-3-iodopyridin-4-yl)boronic acid
Comparison: (2-Amino-3-bromopyridin-4-yl)boronic acid is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the amino group and the boronic acid group allows for diverse chemical modifications and applications .
Propiedades
Número CAS |
1310405-23-2 |
|---|---|
Fórmula molecular |
C5H6BBrN2O2 |
Peso molecular |
216.83 g/mol |
Nombre IUPAC |
(2-amino-3-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BBrN2O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H,(H2,8,9) |
Clave InChI |
HBYVDBNMXYAOQC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=NC=C1)N)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



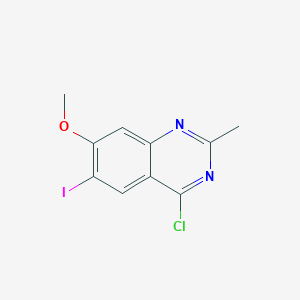
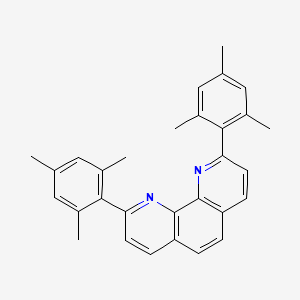


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
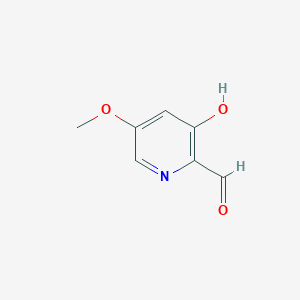
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)

